molecular formula C8H8BrNO2 B092686 1-Bromo-2,5-dimethyl-4-nitrobenzene CAS No. 15540-81-5

1-Bromo-2,5-dimethyl-4-nitrobenzene

Cat. No.: B092686
CAS No.: 15540-81-5
M. Wt: 230.06 g/mol
InChI Key: LGWQRRHGAQXGGS-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C₈H₈BrNO₂. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

1-Bromo-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

    Medicine: It is used in the development of new drugs and as a reference compound in analytical chemistry.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2,5-dimethyl-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds and plays a crucial role in their chemical behavior .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

Biochemical Pathways

The electrophilic aromatic substitution reaction involving this compound affects the biochemical pathways related to the synthesis and transformation of benzene derivatives . The downstream effects of these changes can vary widely, depending on the specific context and the other compounds involved.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.05 , suggesting that it may readily cross cell membranes, potentially affecting its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of a wide variety of different organic compounds, depending on the specific conditions and reactants present.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Furthermore, its solubility, which can affect its action and efficacy, is influenced by the polarity of the solvent .

Safety and Hazards

1-Bromo-2,5-dimethyl-4-nitrobenzene is classified as acutely toxic if swallowed. It is advised to avoid ingestion and inhalation, and to ensure adequate ventilation when handling this compound. Personal protective equipment, including face protection, should be worn when handling this compound .

Future Directions

The future directions for 1-Bromo-2,5-dimethyl-4-nitrobenzene could involve further exploration of its potential applications in various chemical reactions. For instance, its use in palladium-mediated Ullmann cross-coupling reactions could be further investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,5-dimethyl-4-nitrobenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Safety measures are also implemented to handle the hazardous nature of bromine and other reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

Comparison with Similar Compounds

1-Bromo-2,5-dimethyl-4-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-bromo-2,5-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWQRRHGAQXGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356534
Record name 1-bromo-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15540-81-5
Record name 1-bromo-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

740 g of bromo-p-xylene were initially introduced in acetic anhydride (ice-bath cooling) and nitrating acid (prepared from 400 ml of fuming nitric acid and 480 ml of concentrated sulfuric acid) was slowly added dropwise. During the addition, it was ensured that the internal temperature remained between 22° C.-25° C. When the addition was complete (duration about 5 hours), the ice bath was removed, and the mixture was stirred at RT for about a further 1 hour.
Quantity
740 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
reactant
Reaction Step Two

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